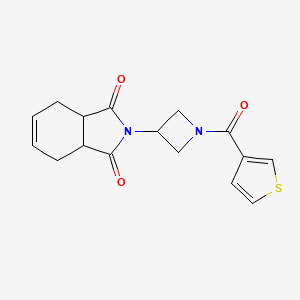

2-(1-(thiophene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Beschreibung

This compound features a bicyclic isoindole-1,3-dione core fused with a tetrahydroisoindole moiety. The azetidin-3-yl group at position 2 is substituted with a thiophene-3-carbonyl group, introducing sulfur-containing heterocyclic and amide functionalities. Its closest analogs (e.g., sulfur-containing isoindole-diones) exhibit diverse reactivity and bioactivity, as discussed below .

Eigenschaften

IUPAC Name |

2-[1-(thiophene-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c19-14(10-5-6-22-9-10)17-7-11(8-17)18-15(20)12-3-1-2-4-13(12)16(18)21/h1-2,5-6,9,11-13H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWMEOSWGGSEEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(1-(thiophene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , also known by its CAS number 1787879-71-3 , is a novel organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 316.4 g/mol . The structure includes a thiophene moiety and an azetidine ring, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound show promising antibacterial properties. For example, related compounds have demonstrated significant potency against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus .

- Anticancer Properties : Similar azetidine derivatives have been shown to possess antiproliferative effects in cancer cell lines. For instance, compounds derived from azetidine frameworks have been evaluated for their ability to inhibit tubulin polymerization in MCF-7 breast cancer cells, resulting in significant cytotoxic effects with IC50 values between 10–33 nM .

- Mechanisms of Action : The compound's mechanism may involve interaction with specific enzymes or cellular targets. For example, some azetidine derivatives are known to inhibit DNA gyrase and topoisomerase IV in bacterial cells without affecting human topoisomerases, suggesting a selective antibacterial mechanism .

Antibacterial Activity

A study highlighted the antibacterial potency of azetidine derivatives against E. coli and S. aureus, with IC50 values indicating strong inhibition compared to standard antibiotics like ampicillin. The presence of thiophene in the structure enhances hydrophobic interactions essential for binding to bacterial enzymes .

Anticancer Activity

In another investigation focused on the anticancer properties of azetidine derivatives, compounds demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231). The study reported that these compounds induce apoptosis and disrupt microtubule dynamics, which are critical for cancer cell proliferation .

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Sulfur-Containing Substituents

Key Observations :

- Sulfur Substituents : The methylthio group in 3b/3m enhances electrophilicity, while Captan’s trichloromethyl sulfanyl group confers potent antifungal activity via thiol group alkylation . The thiophene-carbonyl moiety in the target compound may similarly engage in π-π stacking or hydrogen bonding, though its regioisomerism (3- vs. 2-thiophene) could alter electronic properties .

- Azetidine vs.

Analogues with Aromatic or Heterocyclic Substituents

Key Observations :

- In contrast, chlorophenyl groups in 25c increase hydrophobicity and may enhance membrane permeability .

- Steric Considerations : Bulky substituents like dimethyl(thiophen-2-yl)silyl in 25c reduce reaction yields (61% vs. 93% in 3b/3m), highlighting synthetic challenges with sterically demanding groups .

Hybrid Analogues with Pharmacophoric Moieties

- Imide-Tetrazole Hybrids : These compounds combine isoindole-dione with tetrazole rings, leveraging tetrazole’s hydrogen-bonding and metabolic stability. Derivatives with trifluoromethyl or halophenyl groups show antimicrobial activity (MIC values: 2–16 µg/mL), suggesting the target compound’s thiophene-carbonyl group could be optimized for similar applications.

- Diels-Alder Adducts (e.g., 27a–c ) : Products like 2,4,6-triphenyl-isoindole-dione (27a) demonstrate the versatility of the isoindole-dione scaffold in cycloaddition reactions, though their biological relevance remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.